(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-bis(azanyl)-3-[(2R,4S,5R)-4-azanyl-6-(hydroxymethyl)-3,5-bis(oxidanyl)oxan-2-yl]oxy-2-oxidanyl-cyclohexyl]oxy-oxane-3,4,5-triol; sulfuric acid
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Overview
Description
Kanamycin monosulfate is an aminoglycoside antibiotic derived from the bacterium Streptomyces kanamyceticus. It is widely used to treat various bacterial infections due to its broad-spectrum antibacterial activity. This compound is particularly effective against gram-positive and gram-negative bacteria, as well as Mycoplasma species .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kanamycin monosulfate is typically isolated from the fermentation broth of Streptomyces kanamyceticus. The fermentation process involves culturing the bacterium in a nutrient-rich medium under controlled conditions. After fermentation, the broth is subjected to various purification steps, including filtration, precipitation, and crystallization, to obtain pure kanamycin monosulfate .
Industrial Production Methods: In industrial settings, large-scale fermentation is employed to produce kanamycin monosulfate. The process involves optimizing the growth conditions of Streptomyces kanamyceticus to maximize yield. The fermentation broth is then processed using advanced purification techniques to ensure high purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: Kanamycin monosulfate undergoes several chemical reactions, including:
Oxidation: Kanamycin can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the kanamycin molecule.
Substitution: Substitution reactions can introduce different functional groups into the kanamycin structure.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Various alkylating and acylating agents.
Major Products Formed: The major products formed from these reactions include modified kanamycin derivatives with altered antibacterial properties. These derivatives are often studied for their potential use in overcoming antibiotic resistance .
Scientific Research Applications
Kanamycin monosulfate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions to study its reactivity and to synthesize new derivatives.
Medicine: Used to treat bacterial infections, particularly those caused by antibiotic-resistant strains.
Mechanism of Action
Kanamycin monosulfate exerts its antibacterial effects by binding to the 30S subunit of the bacterial ribosome. This binding interferes with the decoding site of the ribosome, causing misreading of the mRNA sequence. As a result, incorrect amino acids are incorporated into the growing peptide chain, leading to the production of nonfunctional proteins and ultimately bacterial cell death .
Comparison with Similar Compounds
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action but different spectrum of activity.
Amikacin: A derivative of kanamycin with enhanced activity against certain resistant bacterial strains.
Tobramycin: An aminoglycoside antibiotic used primarily to treat Pseudomonas aeruginosa infections.
Uniqueness of Kanamycin Monosulfate: Kanamycin monosulfate is unique due to its broad-spectrum activity and effectiveness against both gram-positive and gram-negative bacteria. Its ability to bind irreversibly to the bacterial ribosome makes it a potent antibiotic, especially in cases where other antibiotics may fail due to resistance .
Properties
Molecular Formula |
C18H38N4O15S |
---|---|
Molecular Weight |
582.6 g/mol |
IUPAC Name |
(3R,4S,6S)-2-(aminomethyl)-6-[(1R,4S,6R)-4,6-diamino-3-[(2R,4S,5R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxyoxane-3,4,5-triol;sulfuric acid |
InChI |
InChI=1S/C18H36N4O11.H2O4S/c19-2-6-10(25)12(27)13(28)18(30-6)33-16-5(21)1-4(20)15(14(16)29)32-17-11(26)8(22)9(24)7(3-23)31-17;1-5(2,3)4/h4-18,23-29H,1-3,19-22H2;(H2,1,2,3,4)/t4-,5+,6?,7?,8-,9-,10-,11?,12-,13?,14?,15?,16+,17-,18-;/m0./s1 |
InChI Key |
OOYGSFOGFJDDHP-GKBZEYJFSA-N |
Isomeric SMILES |
C1[C@H]([C@H](C(C([C@H]1N)O[C@H]2C([C@H]([C@H](C(O2)CO)O)N)O)O)O[C@H]3C([C@H]([C@H](C(O3)CN)O)O)O)N.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)O)O)OC3C(C(C(C(O3)CO)O)N)O)N.OS(=O)(=O)O |
Origin of Product |
United States |
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